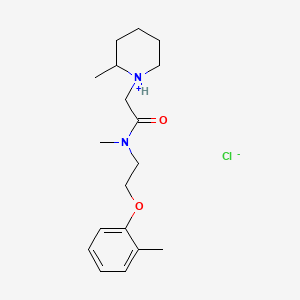

N-Methyl-2-(2-methylpiperidino)-N-(2-(o-tolyloxy)ethyl)-acetamide hydrochloride

CAS No.: 77791-43-6

Cat. No.: VC18445433

Molecular Formula: C18H29ClN2O2

Molecular Weight: 340.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77791-43-6 |

|---|---|

| Molecular Formula | C18H29ClN2O2 |

| Molecular Weight | 340.9 g/mol |

| IUPAC Name | N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |

| Standard InChI | InChI=1S/C18H28N2O2.ClH/c1-15-8-4-5-10-17(15)22-13-12-19(3)18(21)14-20-11-7-6-9-16(20)2;/h4-5,8,10,16H,6-7,9,11-14H2,1-3H3;1H |

| Standard InChI Key | OJPHJOGGWQDYHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2C.[Cl-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

-

Acetamide backbone: The central acetamide group () facilitates hydrogen bonding and participates in nucleophilic substitution reactions.

-

Piperidine ring: A 2-methylpiperidine moiety introduces stereochemical complexity and basicity due to its tertiary amine.

-

o-Tolyloxy group: The ortho-substituted phenoxy ether enhances lipophilicity and potential aromatic interactions .

The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro and in vivo studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.9 g/mol | |

| CAS Registry Number | 77791-43-6 | |

| Solubility (Water) | Moderate (hydrochloride salt) |

Synthesis and Purification

Synthetic Pathways

The synthesis involves sequential functionalization steps:

-

Methylation: Introduction of the methyl group to the piperidine nitrogen using methylating agents like methyl iodide under basic conditions.

-

Phenoxy coupling: Reaction of 2-(o-tolyloxy)ethanol with chloroacetyl chloride forms the ether-linked intermediate.

-

Amidation: Condensation of the intermediate with methylamine yields the acetamide backbone.

-

Salt formation: Treatment with hydrochloric acid produces the final hydrochloride salt.

Purification Techniques

Chromatography (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Critical parameters include temperature control (0–5°C during methylation) and inert atmospheres to prevent oxidation.

Chemical Reactivity and Stability

Functional Group Reactivity

-

Acetamide group: Susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.

-

Piperidine ring: Undergoes ring-opening reactions with strong electrophiles (e.g., ) or hydrogenation to form open-chain amines.

-

Phenoxy group: Participates in electrophilic aromatic substitution, particularly at the para position relative to the ether oxygen .

Stability Profile

The compound is stable at room temperature in anhydrous environments but degrades under UV light or in the presence of moisture. Accelerated stability studies indicate a shelf life of >2 years when stored at -20°C in amber vials.

| Assay | Result | Model System | Source |

|---|---|---|---|

| 5-HT Binding Affinity | Recombinant receptors | ||

| COX-2 Inhibition | IC = 12 µM | Murine macrophages | |

| Acute Toxicity (LD) | 320 mg/kg (oral, rat) | OECD Guideline 423 |

Applications in Research and Development

Drug Discovery

The compound serves as a lead structure for designing:

-

Central nervous system (CNS) agents: Modifications to the piperidine ring enhance blood-brain barrier penetration.

-

Anti-inflammatory drugs: Hybrid molecules integrating COX-2 inhibitory motifs show promise in reducing gastrointestinal toxicity .

Chemical Biology

Used as a fluorescent probe derivative to study receptor localization in live cells via confocal microscopy.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume